HepG2 Cytotoxicity Profiling at 33 µM: 4-Fluorobenzyl vs. Non-Fluorinated Analog
In a HepG2 cytotoxicity assay performed at a fixed concentration of 33 µM, N'-benzoyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide produced a mean percent inhibition of 67.5% (SD = 23.6%, n = 20 replicates) . Under identical assay conditions, the non-fluorinated benzyl analog (N'-benzoyl-1-benzyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide, CAS 1105243-74-0) yielded a mean percent inhibition of 42.3% (SD = 18.2%, n = 12 replicates) . The 25.2-percentage-point increase in cytotoxicity associated with the 4-fluoro substitution represents a 59.6% relative enhancement in inhibitory activity.
| Evidence Dimension | Cytotoxicity (% inhibition) in HepG2 cells |
|---|---|
| Target Compound Data | Mean 67.5% inhibition at 33 µM (n=20, SD 23.6%) |
| Comparator Or Baseline | N'-benzoyl-1-benzyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide (CAS 1105243-74-0): Mean 42.3% inhibition at 33 µM (n=12, SD 18.2%) |
| Quantified Difference | Absolute increase: +25.2 percentage points; Relative increase: +59.6% |
| Conditions | HepG2 hepatocellular carcinoma cell line; 33 µM compound concentration; plate-reader assay; data source: ChemSrc bioassay repository |
Why This Matters
This difference quantifies the functional contribution of the 4-fluorobenzyl group to cellular activity, justifying selection of the fluorinated compound over the non-fluorinated analog for cell-based studies where higher potency is desired.
